N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine
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Overview
Description
N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine: is a synthetic organic compound characterized by the presence of both allyl and trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine typically involves the reaction of allylamine with a trimethylsilyl-protected aldehyde. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a Lewis acid such as titanium tetrachloride (TiCl4) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its trimethylsilyl group provides steric protection, allowing selective reactions at the allyl group. The molecular pathways involved include nucleophilic addition, substitution, and elimination reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine
- This compound
- This compound
Uniqueness
This compound is unique due to its combination of allyl and trimethylsilyl groups, which provide both reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for the selective introduction of functional groups and the formation of complex molecular structures.
Properties
CAS No. |
85413-83-8 |
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Molecular Formula |
C10H21NOSi |
Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-prop-2-enyl-N-(trimethylsilyloxymethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H21NOSi/c1-6-8-11(9-7-2)10-12-13(3,4)5/h6-7H,1-2,8-10H2,3-5H3 |
InChI Key |
MWTVHTPQUWNXJO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCN(CC=C)CC=C |
Origin of Product |
United States |
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